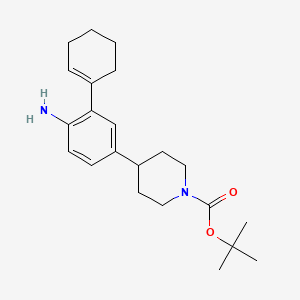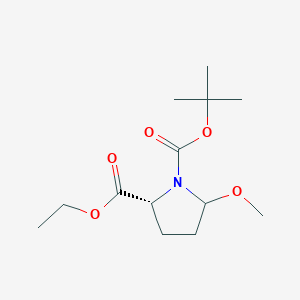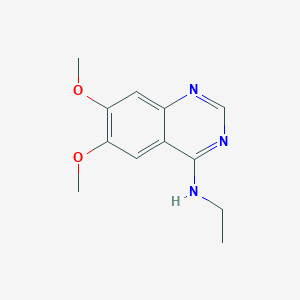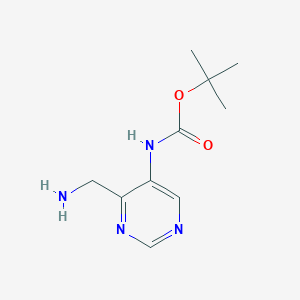
Tert-butyl (4-(aminomethyl)pyrimidin-5-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl (4-(aminomethyl)pyrimidin-5-yl)carbamate is an organic compound belonging to the class of pyrimidines Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (4-(aminomethyl)pyrimidin-5-yl)carbamate typically involves the reaction of 4-(aminomethyl)pyrimidine with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
- Solvent: Dichloromethane or another suitable organic solvent
- Temperature: Room temperature to slightly elevated temperatures
- Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl (4-(aminomethyl)pyrimidin-5-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The pyrimidine ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens, alkylating agents, and organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce primary or secondary amines. Substitution reactions can introduce various functional groups onto the pyrimidine ring.
Aplicaciones Científicas De Investigación
Tert-butyl (4-(aminomethyl)pyrimidin-5-yl)carbamate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-butyl (4-(aminomethyl)pyrimidin-5-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved can include binding to active sites, altering enzyme activity, or modulating receptor function.
Comparación Con Compuestos Similares
Similar Compounds
- Tert-butyl (4-(aminomethyl)pyridin-2-yl)carbamate
- Tert-butyl (5-aminopyridin-2-yl)carbamate
- Tert-butyl (4-(aminomethyl)pyrrolo[2,3-d]pyrimidin-5-yl)carbamate
Uniqueness
Tert-butyl (4-(aminomethyl)pyrimidin-5-yl)carbamate is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Propiedades
Fórmula molecular |
C10H16N4O2 |
|---|---|
Peso molecular |
224.26 g/mol |
Nombre IUPAC |
tert-butyl N-[4-(aminomethyl)pyrimidin-5-yl]carbamate |
InChI |
InChI=1S/C10H16N4O2/c1-10(2,3)16-9(15)14-8-5-12-6-13-7(8)4-11/h5-6H,4,11H2,1-3H3,(H,14,15) |
Clave InChI |
XKLKFTYLOCIKML-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=CN=CN=C1CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



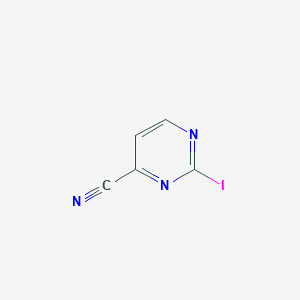

![4,4,5,5-Tetramethyl-2-[4-(oxetan-3-yloxy)phenyl]-1,3,2-dioxaborolane](/img/structure/B13980327.png)
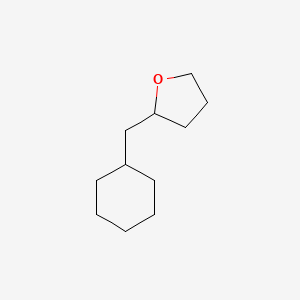
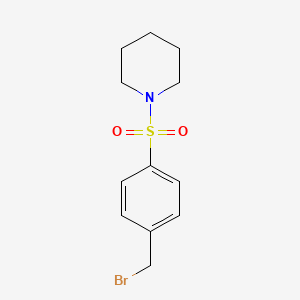

![2-(2-(6-Aminopyridin-3-yl)-4-morpholinothieno[3,2-d]pyrimidin-6-yl)propan-2-ol](/img/structure/B13980373.png)
![1H,7H-[1,3]Thiazolo[4,3-d][1,2,5]triazepine](/img/structure/B13980395.png)
